molecular formula C34H71O4P B11947977 Diheptadecyl phosphate CAS No. 146692-60-6

Diheptadecyl phosphate

Cat. No.: B11947977
CAS No.: 146692-60-6
M. Wt: 574.9 g/mol
InChI Key: WOMBBIBNYSUCCH-UHFFFAOYSA-N
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Description

Diheptadecyl phosphate is an organic compound with the molecular formula C34H71O4P. It is a type of phospholipid, which is a class of lipids that are a major component of all cell membranes. This compound is characterized by its long hydrocarbon chains and a phosphate group, making it amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diheptadecyl phosphate can be synthesized through the esterification of heptadecanol with phosphoric acid. The reaction typically involves heating heptadecanol with phosphoric acid in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 100-150°C and continuous stirring to ensure complete esterification.

Industrial Production Methods

In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the use of large reactors where heptadecanol and phosphoric acid are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diheptadecyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water, leading to the formation of heptadecanol and phosphoric acid.

    Oxidation: The hydrocarbon chains can undergo oxidation reactions, leading to the formation of carboxylic acids.

    Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Heptadecanol and phosphoric acid.

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Substitution: Various substituted phosphates depending on the reagents used.

Scientific Research Applications

Diheptadecyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying the behavior of phospholipids in various chemical reactions.

    Biology: Employed in the formation of artificial membranes for studying membrane dynamics and interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

Diheptadecyl phosphate exerts its effects primarily through its amphiphilic properties. The long hydrocarbon chains interact with hydrophobic environments, while the phosphate group interacts with hydrophilic environments. This dual interaction allows this compound to form micelles and bilayers, which are essential for its role in membrane formation and stabilization. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Dihexadecyl phosphate: Similar in structure but with shorter hydrocarbon chains.

    Dicetyl phosphate: Another similar compound with slightly different hydrocarbon chain lengths.

Uniqueness

Diheptadecyl phosphate is unique due to its longer hydrocarbon chains, which provide distinct physical and chemical properties compared to other similar compounds. The longer chains result in higher melting points and different interactions with other molecules, making it suitable for specific applications where other phospholipids may not be as effective.

Properties

CAS No.

146692-60-6

Molecular Formula

C34H71O4P

Molecular Weight

574.9 g/mol

IUPAC Name

diheptadecyl hydrogen phosphate

InChI

InChI=1S/C34H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-39(35,36)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,35,36)

InChI Key

WOMBBIBNYSUCCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCC

Origin of Product

United States

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